Welcome to the BenchChem Online Store!
molecular formula C4F8O B1294944 Heptafluorobutyryl fluoride CAS No. 335-42-2

Heptafluorobutyryl fluoride

Cat. No. B1294944
M. Wt: 216.03 g/mol
InChI Key: YYXWJNBPHDUWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04038310

Procedure details

The following run illustrates the metathetical reaction of impure heptafluorobutyryl fluoride with butyric acid in the presence of butyric anhydride to give heptafluorobutyric acid and butyryl fluoride and the recovery of products from the reaction mixture by fractional distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([C:9]([F:12])([F:11])[F:10])[C:3]([F:8])([F:7])[C:4]([F:6])=[O:5].C(O)(=[O:18])CCC.C(OC(=O)CCC)(=O)CCC>>[F:10][C:9]([F:12])([F:11])[C:2]([F:13])([F:1])[C:3]([F:8])([F:7])[C:4]([OH:18])=[O:5].[C:4]([F:6])(=[O:5])[CH2:3][CH2:2][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(=O)F)(F)F)(C(F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OC(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(=O)O)(F)F)(F)F)(F)F
Name
Type
product
Smiles
C(CCC)(=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038310

Procedure details

The following run illustrates the metathetical reaction of impure heptafluorobutyryl fluoride with butyric acid in the presence of butyric anhydride to give heptafluorobutyric acid and butyryl fluoride and the recovery of products from the reaction mixture by fractional distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([C:9]([F:12])([F:11])[F:10])[C:3]([F:8])([F:7])[C:4]([F:6])=[O:5].C(O)(=[O:18])CCC.C(OC(=O)CCC)(=O)CCC>>[F:10][C:9]([F:12])([F:11])[C:2]([F:13])([F:1])[C:3]([F:8])([F:7])[C:4]([OH:18])=[O:5].[C:4]([F:6])(=[O:5])[CH2:3][CH2:2][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(=O)F)(F)F)(C(F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OC(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(=O)O)(F)F)(F)F)(F)F
Name
Type
product
Smiles
C(CCC)(=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.